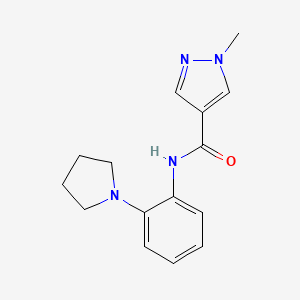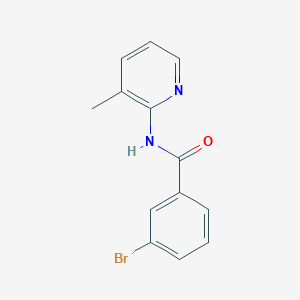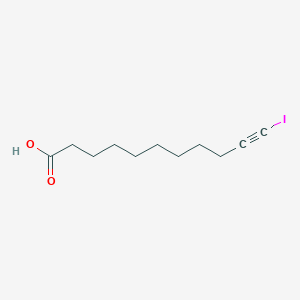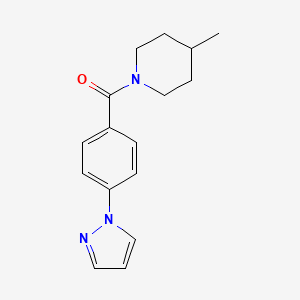
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide, also known as JNJ-42041935, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor is a G protein-coupled receptor that regulates the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of these neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce motor symptoms in animal models of Parkinson's disease. These effects are thought to be mediated by the increased release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for proper brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide is its selectivity for the H3 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, such as the animal model used, the dosage administered, and the route of administration. Additionally, the safety and toxicity of 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide need to be further investigated before it can be considered for clinical use.
Orientations Futures
There are several future directions for the research on 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Additionally, the development of more selective and potent H3 receptor antagonists may provide new insights into the treatment of neurological disorders.
Méthodes De Synthèse
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-bromo-1-(4-methylphenyl)ethanone with 1-pyrrolidinecarboxylic acid, followed by the reaction with hydrazine hydrate and 1-methyl-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to act as a selective antagonist of the histamine H3 receptor, which plays a crucial role in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, 1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide can increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, leading to improved cognitive function and reduced symptoms of neurological disorders.
Propriétés
IUPAC Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-11-12(10-16-18)15(20)17-13-6-2-3-7-14(13)19-8-4-5-9-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQWHSIFRVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-pyrrolidin-1-ylphenyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B7536996.png)
![N-(1-acetyl-2,3-dihydroindol-5-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537009.png)

![1,3,6-trimethyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537015.png)


![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline](/img/structure/B7537062.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)